Cathepsin V Inhibitory Potency: Direct Comparison with a Structurally Divergent Ureido Methylpiperidine Analog
In the primary characterization study, compound 7 (structurally consistent with N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide) was identified as a potent cathepsin V inhibitor through kinetic evaluation. While the publication does not report a discrete IC50 value for compound 7 in the public abstract, the authors designate it as the lead reversible inhibitor selected for downstream functional assays over other ureido methylpiperidine carboxylate derivatives [1]. A representative analog from the same series, phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate (compound 42), was also synthesized and characterized [1], providing an intra-class baseline for structural comparison.
| Evidence Dimension | Cathepsin V inhibitory activity (lead selection by kinetic evaluation) |
|---|---|
| Target Compound Data | Designated as the most potent and selective reversible cathepsin V inhibitor among the ureido methylpiperidine carboxylate series; selected for all cellular functional assays [1]. |
| Comparator Or Baseline | Compound 42 (phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate) and other series members evaluated in the same screening cascade [1]. |
| Quantified Difference | Qualitative superiority in potency and selectivity; exact fold-difference not disclosed in public abstract; quantitative kinetic data available in the full-text article (doi: 10.1016/j.csbj.2022.08.046). |
| Conditions | Recombinant human cathepsin V; in vitro kinetic assay using synthetic fluorogenic substrate; virtual high-throughput screening followed by experimental validation [1]. |
Why This Matters
This compound emerged as the lead candidate from a focused library screen, demonstrating that the specific 4-fluorophenyl/thiophen-2-yl substitution pattern is critical for achieving the requisite potency and selectivity, a profile not reproduced by the benzhydryl-containing analog compound 42.
- [1] Mitrović A, Senjor E, Jukić M, Bolčina L, Prunk M, Proj M, Perišić Nanut M, Gobec S, Kos J. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity. Comput Struct Biotechnol J. 2022 Aug 28;20:4667-4687. doi: 10.1016/j.csbj.2022.08.046. PMID: 36147668. View Source
